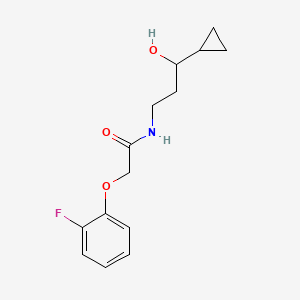

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c15-11-3-1-2-4-13(11)19-9-14(18)16-8-7-12(17)10-5-6-10/h1-4,10,12,17H,5-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVTYTKBXVOWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)COC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step often involves the preparation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

-

Hydroxypropyl Chain Introduction: : The cyclopropyl intermediate is then reacted with a suitable hydroxypropylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl chain.

-

Fluorophenoxy Acetamide Formation: : The final step involves the coupling of the hydroxypropyl cyclopropyl intermediate with 2-fluorophenoxyacetic acid or its derivatives. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group in the hydroxypropyl chain can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

-

Reduction: : The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like LiAlH₄ (lithium aluminium hydride) to form amines.

-

Substitution: : The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent under acidic or neutral conditions.

Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) under anhydrous conditions.

Substitution: Strong nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxypropyl chain.

Reduction: Formation of primary or secondary amines from the amide group.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has several applications in scientific research:

-

Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.

-

Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to new therapeutic agents.

-

Medicine: : Investigated for its potential use in treating various diseases, particularly those involving inflammation or cancer, due to its unique structural features that may interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is not fully understood but is believed to involve:

-

Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or bind to nuclear receptors, affecting gene expression.

-

Pathways Involved: : The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-cyclopropyl-2-(3-fluorophenoxy)acetamide

- Structure: Differs in the absence of the hydroxypropyl chain and the fluorine position (3- vs. 2-fluorophenoxy).

- Properties: The cyclopropyl group directly attached to the acetamide nitrogen may reduce steric hindrance compared to the target compound.

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

- Structure : Features a cyclohexyl group and a 4-fluorophenyl substituent.

- Synthesis : Prepared via a multicomponent reaction involving 4-fluorobenzaldehyde, propylamine, and cyclohexylisocyanide, yielding a compound with a molecular weight of 334.2 g/mol .

- Comparison : The cyclohexyl group introduces bulkiness, which may impact membrane permeability. The 4-fluorophenyl substituent’s para-position could enhance π-π stacking interactions compared to the ortho-fluorine in the target compound.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Contains a benzothiazole ring and methoxyphenyl group.

Pharmacological Activity Comparison

Anti-Cancer Acetamide Derivatives

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines. These derivatives leverage sulfonylquinazoline moieties for activity, a feature absent in the target compound. The target’s 2-fluorophenoxy group may instead modulate kinase inhibition or apoptosis pathways .

Cytotoxicity in Marine Shrimp

N-(4-hydroxyphenethyl)acetamide () demonstrated 38.3% mortality in shrimp larvae at 0.1 mg/mL, suggesting moderate cytotoxicity. The target compound’s hydroxypropyl group might reduce toxicity compared to simpler acetamides by improving solubility and reducing nonspecific binding .

Data Table: Structural and Functional Comparison

Critical Notes

Data Limitations : Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Impact: The 2-fluorophenoxy group’s ortho-position may hinder rotation, affecting binding pocket interactions compared to para- or meta-substituted fluorophenyl derivatives .

Hydroxypropyl Chain : This moiety’s hydrophilicity could enhance solubility but may require formulation optimization for bioavailability.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₄H₁₈FNO₂ |

| Molecular Weight | 251.30 g/mol |

| CAS Number | 1396791-41-5 |

This compound features a cyclopropyl group, a hydroxypropyl chain, and a fluorophenoxy moiety, contributing to its unique reactivity and potential therapeutic applications.

Research indicates that this compound may modulate specific biological pathways through interactions with molecular targets such as enzymes or receptors. The cyclopropyl group enhances binding affinity due to increased rigidity, which may lead to unique therapeutic effects. Preliminary studies suggest that the compound could influence cellular processes and signal transduction pathways through:

- Hydrogen bonding with target proteins.

- Hydrophobic interactions facilitated by its functional groups.

Anticancer Potential

Studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives with three-dimensional structures have shown enhanced interactions with protein binding sites, leading to increased cytotoxicity against tumor cells. This compound may follow this trend, potentially acting as an anticancer agent through:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways involved in tumor growth.

Interaction with Receptors

The compound's potential as a ligand for various receptors has been explored. For example, its interaction with the M3 muscarinic acetylcholine receptor (M3R) could stimulate cell proliferation and resistance to apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

- Study on Cytotoxicity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against different human tumor cell lines. Some derivatives showed significant tumor-specific cytotoxicity without affecting normal cells .

- Mechanistic Insights : Research has highlighted the importance of structural modifications in enhancing biological activity. A study focusing on similar piperidine derivatives noted that three-dimensional structures improved interactions with target proteins, suggesting that structural optimization could enhance the efficacy of this compound in therapeutic settings .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

- In vivo studies to evaluate the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy.

- Exploration of additional biological targets to broaden its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.